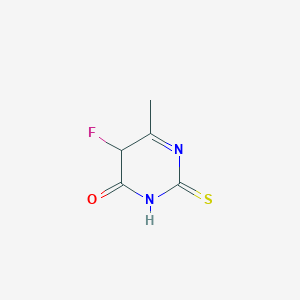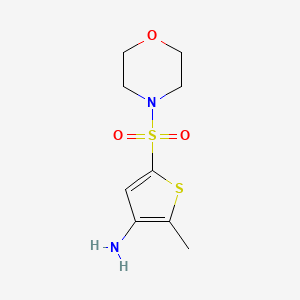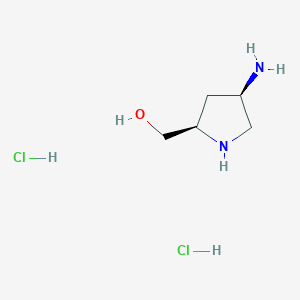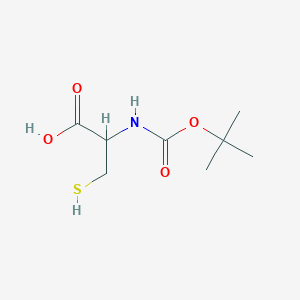
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one typically involves the condensation of appropriate fluorinated and methylated precursors with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various fluorine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the methyl group, which could affect its reactivity and interactions.
5-Fluoro-6-methyl-2-oxo-2,3-dihydropyrimidin-4(5H)-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of both fluorine and methyl groups, along with the thioxo functionality, makes 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one unique
Eigenschaften
Molekularformel |
C5H5FN2OS |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-fluoro-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h3H,1H3,(H,8,9,10) |
InChI-Schlüssel |
BUFJTOHBFHRBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=S)NC(=O)C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)







